molecular formula C22H18N4O4S2 B3298051 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896363-94-3

3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3298051
CAS No.: 896363-94-3
M. Wt: 466.5 g/mol
InChI Key: ZPJSORIDLBUEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic heterocyclic compound supplied for research purposes. With the molecular formula C 22 H 18 N 4 O 4 S 2 and a molecular weight of 466.5 g/mol, this benzamide derivative features a complex structure incorporating a 4-methoxybenzenesulfonamido group and a 4-(pyridin-2-yl)thiazol-2-yl moiety . The integration of these distinct pharmacophores suggests potential for diverse biochemical interactions, making it a candidate for investigation in medicinal chemistry and drug discovery programs. The structural architecture of this compound, particularly the presence of the thiazole and pyridine rings, is often associated with various biological activities in research settings. Compounds with similar structural features, such as those containing the N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl] group, are frequently explored in scientific literature for their properties . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for probing biological pathways. Its specific mechanism of action and research applications are subject to ongoing investigation and are not yet fully characterized. Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-30-17-8-10-18(11-9-17)32(28,29)26-16-6-4-5-15(13-16)21(27)25-22-24-20(14-31-22)19-7-2-3-12-23-19/h2-14,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJSORIDLBUEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

C17H16N4O3S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

It features a methoxybenzenesulfonamide moiety linked to a pyridin-2-yl thiazole group. The synthesis typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminopyridine under basic conditions to yield the desired sulfonamide derivative.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression. Notably, it interacts with the colchicine site of tubulin, thereby inhibiting microtubule polymerization, which is crucial for cell division. This mechanism positions it as a potential anti-cancer agent by disrupting mitotic processes .

Antitumor Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In HL-60 cells (acute promyelocytic leukemia), the IC50 was reported at 0.57 µM , indicating potent activity against cancer cells, while showing minimal toxicity to normal cells (IC50 > 50 µM) .

Selectivity and Mechanisms

The selectivity for cancer cells suggests that this compound may induce apoptosis through mitochondrial pathways. Observations include:

  • Mitochondrial Membrane Potential (ΔΨm) : Treatment with the compound resulted in depolarization of mitochondria, leading to increased apoptosis rates (42.7% in MCF-7 cells) compared to control groups .

Case Studies

  • Study on Non-Small Cell Lung Cancer : The compound demonstrated significant growth inhibition across various lung cancer cell lines (NCI-H460, NCI-H522), with a notable reduction in cell viability after 48 hours of treatment.
  • Morphological Changes : Treated cells exhibited signs of mitotic catastrophe and genetic instability, evidenced by multinucleated giant cells and changes in nuclear morphology .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of 3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide against different cancer cell lines:

Cell Line IC50 (µM) Effect
HL-600.57High cytotoxicity
MCF-7VariesInduces apoptosis
NCI-H460LowSignificant growth inhibition
NCI-H522LowSignificant growth inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Key Structural Differences Biological Relevance Reference
3-(Methylsulfonyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide Methylsulfonyl group instead of 4-methoxybenzenesulfonamido Tested in bio-layer interferometry for enzyme inhibition; higher lipophilicity (logP ~3.5)
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide Methylsulfanyl group at benzamide para position Used in screening libraries; moderate solubility (logSw -5.2)
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Naphthalene substituent instead of pyridine; lacks sulfonamide Higher lipophilicity (logP 5.65) and lower polarity (PSA 32.8 Ų)
4-(4-Hydroxythiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamide Hydroxythiazole-amino group instead of benzamide-thiazole Potential kinase inhibitor; improved hydrogen bonding capacity (PSA 87.6 Ų)

Key Observations :

  • The pyridin-2-yl-thiazole moiety is conserved across analogues, suggesting its critical role in binding to targets like kinases or viral enzymes .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is predicted to be ~3.8 (similar to 3-(methylsulfonyl)-N-[4-(pyridin-2-yl)thiazol-2-yl]benzamide ), balancing membrane permeability and aqueous solubility .
  • Hydrogen Bonding: The sulfonamide and methoxy groups increase hydrogen bond acceptors (HBA = 7) compared to non-sulfonamide analogues (HBA = 3–4), enhancing target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

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